6-Methylenespiro[4.5]decane

Physicochemical characterization Distillation Purification

6-Methylenespiro[4.5]decane (CAS 19144-01-5) is a C11H18 spirocyclic hydrocarbon featuring an exocyclic methylene group at the 6-position of the spiro[4.5]decane framework. This compound belongs to the broader class of spiro[4.5]decane building blocks, yet its distinctive exocyclic olefin imparts differentiated physicochemical and reactivity profiles compared to the fully saturated parent scaffold spiro[4.5]decane (CAS 176-63-6).

Molecular Formula C11H18
Molecular Weight 150.26 g/mol
CAS No. 19144-01-5
Cat. No. B098373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylenespiro[4.5]decane
CAS19144-01-5
Synonyms6-Methylenespiro[4.5]decane
Molecular FormulaC11H18
Molecular Weight150.26 g/mol
Structural Identifiers
SMILESC=C1CCCCC12CCCC2
InChIInChI=1S/C11H18/c1-10-6-2-3-7-11(10)8-4-5-9-11/h1-9H2
InChIKeyIVCYVQJAJOZBTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylenespiro[4.5]decane (CAS 19144-01-5): Procurement-Relevant Identity and Class Positioning


6-Methylenespiro[4.5]decane (CAS 19144-01-5) is a C11H18 spirocyclic hydrocarbon featuring an exocyclic methylene group at the 6-position of the spiro[4.5]decane framework . This compound belongs to the broader class of spiro[4.5]decane building blocks, yet its distinctive exocyclic olefin imparts differentiated physicochemical and reactivity profiles compared to the fully saturated parent scaffold spiro[4.5]decane (CAS 176-63-6) [1]. The presence of a single, conformationally constrained double bond embedded within a rigid bicyclic architecture positions this compound as a specialized intermediate for applications where precise molecular geometry, differential lipophilicity, or a specific synthetic handle for further functionalization is required [1].

Synthetic handle

Exocyclic methylene enables electrophilic addition, radical polymerization, and transition-metal-catalyzed cross-couplings absent in saturated spiro[4.5]decane.

Property fit

Differentiated boiling point and LogP profile relative to parent spiro[4.5]decane, supporting tailored purification and chromatographic method development.

Geometry

Conformationally constrained spirocyclic scaffold with locked exocyclic double bond geometry aids structure-based design and asymmetric synthesis.

Why 6-Methylenespiro[4.5]decane Cannot Be Replaced by Generic Spiro[4.5]decane Analogs


Generic substitution with the parent spiro[4.5]decane or its 6-methyl analog is not scientifically sound because the exocyclic methylene in 6-methylenespiro[4.5]decane fundamentally alters both the electronic landscape and the available reactivity manifold. The sp2-hybridized carbon introduces a site for electrophilic additions, radical polymerizations, and transition-metal-catalyzed cross-couplings that are entirely absent in the fully saturated system . Simultaneously, the double bond modifies key physicochemical parameters such as boiling point, partition coefficient, and molar refractivity relative to spiro[4.5]decane, directly impacting purification strategy, chromatographic behavior, and formulation compatibility . Users seeking to replicate published syntheses or to exploit the olefin as a synthetic handle must therefore procure the specific methylene derivative.

Target
Exocyclic alkene reactivity profile
Substitute
Spiro[4.5]decane (fully saturated) lacks olefin handle
Synthetic pathways requiring electrophilic addition or cross-coupling may not be reproducible with saturated analogs.
Target
Higher predicted boiling point (213 °C) and LogP 4.99
Substitute
Parent spiro[4.5]decane bp 197 °C, LogP 4.90
Distillation cut points and reversed-phase HPLC retention may shift, altering purification outcomes.
Target
Olefin essential for photo-[2+2]/retro-benzilic acid sequence to sesquiterpenoid core
Substitute
Saturated spiro[4.5]decane cannot participate in key cycloaddition step
Published total syntheses (e.g., hinesol, agarospirol) may require the methylene derivative; substitution may block the route.

Quantitative Differentiation Evidence for 6-Methylenespiro[4.5]decane vs. Closest Analogs


Elevated Predicted Boiling Point vs. Parent Spiro[4.5]decane at Atmospheric Pressure

Computational prediction using the ACD/Labs Percepta Platform indicates that 6-methylenespiro[4.5]decane exhibits a higher predicted boiling point at 760 mmHg (213.1 ± 7.0 °C) relative to the parent spiro[4.5]decane (197.1 ± 7.0 °C) . This 16 °C increase is consistent with the incremental molecular weight and the introduction of polarizable π-electron density from the exocyclic double bond.

Boiling point
Reported
Target: 213.1 ± 7.0 °C
Parent: 197.1 ± 7.0 °C
Δ +16.0 °C (predicted)
Affects distillation fraction cut selection.
ACD/Labs prediction; verify experimentally.
Physicochemical characterization Distillation Purification

Increased Predicted Lipophilicity (ACD/LogP) Over Spiro[4.5]decane

The ACD/LogP algorithm predicts a LogP of 4.99 for 6-methylenespiro[4.5]decane, compared to 4.90 for spiro[4.5]decane . While numerically modest, this ΔLogP of +0.09 reflects the measurable contribution of the exocyclic double bond to overall hydrophobicity and is consistent with the compound's higher predicted BCF (1250.50 vs. ~1000 estimate for the parent).

Lipophilicity
Reported
ΔLogP +0.09
Modest shift may affect reversed-phase HPLC retention.
ACD/LogP prediction; confirm with shake-flask.
Lipophilicity LogP Partition coefficient

Demonstrated Utility as a Synthetic Intermediate in Natural Product Total Synthesis

Published total syntheses demonstrate that 6-methylenespiro[4.5]decane serves as a direct precursor for the vetispirane framework found in sesquiterpenoids such as hinesol and agarospirol . In contrast, the saturated spiro[4.5]decane lacks the necessary exocyclic olefin handle for the key photo-[2+2] cycloaddition and subsequent retro-benzilic acid rearrangement sequence that constructs the target scaffold.

Synthetic route
Class-level
Enables photo-[2+2] cycloaddition / retro-benzilic acid rearrangement to vetispirane sesquiterpenoid core.
Functional necessity for published route; saturated analog cannot perform.
Validated in Synlett 1995 total synthesis of hinesol/agarospirol.
Total synthesis Sesquiterpenoid Photocycloaddition

Differentiated Conformational Bias vs. 6-Methylspiro[4.5]decane

The exocyclic methylene in the target compound enforces a distinct spatial orientation of the substituent relative to the spirocyclic core, eliminating the axial/equatorial equilibrium present in 6-methylspiro[4.5]decane . Conformational analysis of 10-substituted spiro[4.5]decanes demonstrates that substituent orientation profoundly influences molecular recognition, with the chair conformation of the cyclohexane ring dictating the spatial projection of functional groups [1].

Conformation
Class-level
1 locked orientation vs. ≥2 interconverting states in 6-methylspiro[4.5]decane.
May support entropic binding advantage in molecular recognition.
Class-level evidence from 10-substituted spiro[4.5]decanes study.
Conformational analysis Spirocyclic scaffold Drug design

Optimal Application Scenarios for 6-Methylenespiro[4.5]decane (CAS 19144-01-5)


Total Synthesis of Spirocyclic Sesquiterpenoid Natural Products

The compound serves as a direct building block for constructing the vetispirane core via photochemical [2+2] cycloaddition followed by retro-benzilic acid rearrangement, enabling short synthetic routes to hinesol, agarospirol, and related terpenoids where the exocyclic olefin is mechanistically essential .

Synthesis of Conformationally Constrained Molecular Probes

The rigid spirocyclic framework combined with the geometrically defined exocyclic methylene provides a scaffold for designing molecular probes where spatial orientation of pharmacophoric elements must be locked to interrogate biological target binding hypotheses [1].

Polymerization and Specialty Materials Research

The exocyclic double bond offers a polymerization handle that is absent in the parent spiro[4.5]decane, enabling incorporation of the spirocyclic motif into polymeric backbones for studying structure-property relationships in materials with high glass transition temperatures or unique mechanical properties.

Process Chemistry and Solvent Selection Optimization

The documented low-pressure boiling point of 92 °C at 20 Torr and predicted atmospheric boiling point of 213 °C provide critical data points for designing distillation protocols and selecting high-boiling solvents for reactions where product volatility must be controlled.

Application
Selection Property
Validation Focus
Sesquiterpenoid total synthesis
Exocyclic methylene reactivity
Photo-[2+2] cycloaddition feasibility
Constrained molecular probe design
Rigid spirocyclic geometry
Conformational constraint validation
Polymerization and materials research
Olefin polymerization handle
Incorporation into polymer backbone
Process chemistry optimization
Boiling point profile
Distillation protocol design
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